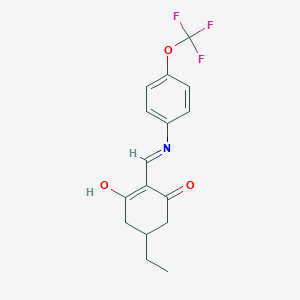

5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione

CAS No.: 1023822-64-1

Cat. No.: VC2795981

Molecular Formula: C16H16F3NO3

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023822-64-1 |

|---|---|

| Molecular Formula | C16H16F3NO3 |

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | 5-ethyl-3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C16H16F3NO3/c1-2-10-7-14(21)13(15(22)8-10)9-20-11-3-5-12(6-4-11)23-16(17,18)19/h3-6,9-10,21H,2,7-8H2,1H3 |

| Standard InChI Key | OXJHEVJKIOMRKI-UHFFFAOYSA-N |

| SMILES | CCC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O |

| Canonical SMILES | CCC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O |

Introduction

Chemical Structure and Properties

5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is characterized by a cyclohexane-1,3-dione scaffold modified with an ethyl group at the 5-position and a (4-(trifluoromethoxy)phenyl)amino)methylene moiety at the 2-position. This structural arrangement confers distinctive physicochemical properties that influence its biological activity and potential applications.

Basic Identification Data

Structural Features

The compound contains several key structural elements that contribute to its chemical behavior and potential biological activities:

-

A cyclohexane-1,3-dione core, which serves as the basic scaffold

-

An ethyl substituent at the 5-position of the cyclohexane ring

-

A methylene bridge connecting the cyclohexane core to the amino group

-

A 4-(trifluoromethoxy)phenyl group attached via an amino linkage

-

The trifluoromethoxy (OCF3) moiety, which enhances lipophilicity and metabolic stability

These structural elements create a compound with specific electronic and steric properties that influence its interactions with biological targets.

Synthesis Approaches

Based on synthesis methods for similar cyclohexane-1,3-dione derivatives, several approaches could be employed to synthesize 5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione.

General Synthesis Strategy

The synthesis typically involves a multi-step process:

-

Preparation of the 5-ethyl-cyclohexane-1,3-dione core

-

Formation of the methylene derivative at the 2-position

-

Coupling with 4-(trifluoromethoxy)aniline

Biological Activity and Applications

While specific biological activity data for 5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is limited in the available literature, its structural features suggest potential applications based on similar compounds.

Enzyme Inhibition Properties

Cyclohexane-1,3-dione derivatives, particularly those with substitutions at the 2-position, have shown significant enzyme inhibitory activities. Of particular interest is their ability to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism and plastoquinone biosynthesis . This inhibition mechanism is relevant in:

-

Agricultural applications as herbicides

-

Potential medical applications for treating tyrosinemia

-

Disruption of metabolic pathways in various organisms

Based on studies of similar compounds, the presence of the trifluoromethoxy group likely enhances membrane permeability and metabolic stability, potentially increasing the compound's biological activity.

Structure-Activity Relationship

Research on related cyclohexane-1,3-dione derivatives provides insights into potential structure-activity relationships for this compound:

Studies on similar compounds have demonstrated that the nature of substituents on the phenyl ring significantly affects inhibitory activity. Compounds with halogen substituents or trifluoromethyl groups often show enhanced activity compared to unsubstituted analogs .

| Supplier | Packaging Options | Price Range (USD) | Reference |

|---|---|---|---|

| Matrix Scientific | 1 mg | $90 | |

| Matrix Scientific | 5 mg | $105 | |

| Matrix Scientific | 10 mg | $146 | |

| Sapphire Bioscience | Research quantities | Not specified |

These commercial offerings suggest the compound's current status as primarily a research tool rather than a developed product with large-scale applications.

Research Status

-

Development of novel herbicides with improved environmental profiles

-

Exploration of enzymatic inhibition mechanisms

-

Investigation of potential pharmaceutical applications

Future Research Directions

Several promising research directions could expand our understanding of 5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione:

Structural Optimization

Further structural modifications could optimize the compound's properties for specific applications:

-

Varying the length and branching of the 5-alkyl substituent

-

Exploring different substitution patterns on the phenyl ring

-

Investigating alternative linkers between the cyclohexane-1,3-dione and the phenyl group

Detailed Mechanistic Studies

In-depth investigations into the compound's mechanism of action would provide valuable insights:

-

Crystal structures of enzyme-inhibitor complexes

-

Computational modeling of binding interactions

-

Metabolic fate and pharmacokinetic profiling

Application Development

Practical applications could be explored in various fields:

-

Optimization as an agricultural agent

-

Evaluation of therapeutic potential in specific disease models

-

Development as a chemical probe for biological studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume